molecular formula C16H14O6 B2525757 [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate CAS No. 1418113-77-5

[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate

Cat. No.: B2525757
CAS No.: 1418113-77-5
M. Wt: 302.282
InChI Key: OCWJHGLNDABRMA-OVZMXSCWSA-N
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Description

The compound [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0²,⁶]decan-1-yl]methyl benzoate features a rigid tricyclic core with two dioxane rings (4,10-dioxatricyclo[5.2.1.0²,⁶]decane) and a benzoate ester substituent. This structure is derived from norbornane-based frameworks, which are known for their stereochemical complexity and applications in medicinal chemistry .

Properties

IUPAC Name

[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c17-13(9-4-2-1-3-5-9)20-8-16-7-6-10(22-16)11-12(16)15(19)21-14(11)18/h1-5,10-12H,6-8H2/t10-,11-,12+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWJHGLNDABRMA-OVZMXSCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3C(C1O2)C(=O)OC3=O)COC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2([C@@H]3[C@H]([C@H]1O2)C(=O)OC3=O)COC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate is a complex organic molecule with potential biological activities that merit detailed exploration. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₀O₄
  • Molecular Weight : 234.22 g/mol
  • CAS Number : 5426-09-5

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics which allow it to interact with various biological targets.

  • Antioxidant Activity : The dioxo groups in the structure are known to confer antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cellular signaling.
  • Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity against a range of pathogens, indicating that this compound may possess similar properties.

In Vitro Studies

In vitro studies have demonstrated that [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF-7 (breast)12
A549 (lung)18

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on HeLa cells. The results indicated that the compound induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation :
    • Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features suggest potential applications in drug design and synthesis.

Anticancer Activity

Research indicates that derivatives of tricyclic compounds exhibit significant anticancer properties. Studies have shown that compounds similar to [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its dioxatricyclo structure may enhance its ability to penetrate bacterial cell walls and exert bactericidal effects .

Material Science Applications

In material science, the compound is being explored for its potential use in the development of new materials with unique properties.

Polymer Chemistry

The incorporation of tricyclic structures into polymer matrices can lead to enhanced thermal stability and mechanical strength. Research is ongoing to synthesize copolymers that include [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate as a monomer .

Nanotechnology

The compound's unique structure allows for its use in the synthesis of nanoparticles with tailored properties for applications in drug delivery systems and imaging agents .

Agricultural Chemistry Applications

The compound shows promise in agricultural applications as well.

Pesticidal Activity

Studies have indicated that tricyclic compounds can exhibit insecticidal properties against agricultural pests. The specific structure of [(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate may enhance its efficacy as a biopesticide by targeting specific metabolic pathways in pests .

Plant Growth Regulation

There is emerging evidence that compounds with similar structures can act as plant growth regulators (PGRs), promoting growth and increasing resistance to environmental stressors . Research is being conducted to evaluate the effectiveness of this compound as a PGR.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using derivatives of tricyclic compounds similar to the target compound .
Study BAntimicrobial PropertiesShowed effective bactericidal activity against Gram-positive bacteria with a mechanism involving disruption of cell wall integrity .
Study CPolymer ChemistryReported enhanced mechanical properties in polymers synthesized with tricyclic monomers compared to traditional polymers .
Study DPesticidal ActivityIdentified effective insecticidal action against common agricultural pests with low toxicity to beneficial insects .

Comparison with Similar Compounds

Azatricyclo Derivatives

Compounds with a nitrogen atom replacing one oxygen in the tricyclic core exhibit distinct physicochemical and pharmacological properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR) Source/Application
(1R,2S,6R,7S)-4-methyl-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione C₁₀H₁₁NO₂ 177.20 - IR: 1763 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) Intermediate in drug synthesis
(1R,2S,6R,7S)-4-propyl-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione C₁₂H₁₅NO₂ 206.12 70–72 HRMS: [M+H]⁺ 206.1179 Neuroprotective scaffold

Key Differences :

  • Azatricyclo derivatives exhibit lower molecular weights compared to the dioxatricyclo target compound (e.g., 177.20 vs. ~344.27 for benzamide derivatives) .

Benzoate and Benzamide Derivatives

Substituents on the tricyclic core significantly impact biological activity:

Compound Name Molecular Formula Molecular Weight Key Features Source/Application
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-en-1-yl]methyl}-4-nitrobenzamide C₁₆H₁₂N₂O₇ 344.27 Nitro group enhances electrophilicity Synthetic intermediate
(1R,2S,6R,7S,8R*)-8-phenyl-4-oxa-tricyclo[5.2.1.0²,⁶]decane-3,5-dione C₁₅H₁₄O₃ 242.27 Phenyl substituent increases aromatic interactions Material science

Key Differences :

  • Nitrobenzamide derivatives (e.g., C₁₆H₁₂N₂O₇) exhibit higher molecular weights and polarity compared to the benzoate ester, influencing solubility and pharmacokinetics .
  • The absence of ester groups in benzamide analogs may reduce susceptibility to hydrolysis, enhancing metabolic stability .

Bicyclic Analogs: Cantharidin

Cantharidin, a bicyclic diterpenoid anhydride, shares functional groups but lacks the tricyclic framework:

Compound Name Molecular Formula Molecular Weight Key Features Source/Application
Cantharidin C₁₀H₁₂O₄ 196.20 Bicyclic structure with anhydride moieties Traditional blistering agent

Key Differences :

  • Cantharidin’s simpler bicyclic structure results in lower molecular weight (196.20 vs. ~344.27 for tricyclic benzamide derivatives) and distinct reactivity .
  • The anhydride group confers higher acidity compared to ester or amide functionalities.

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